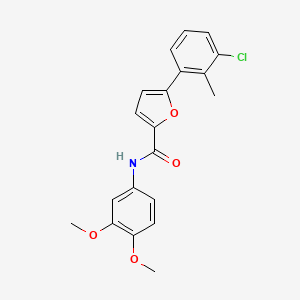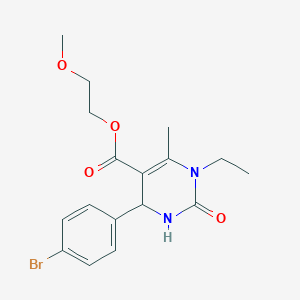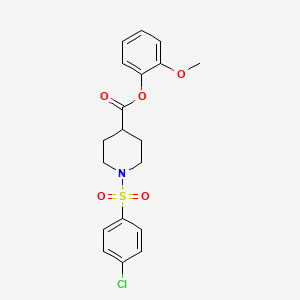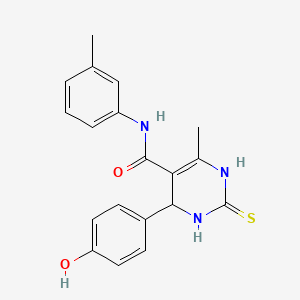![molecular formula C15H23BrClNO2 B4999236 2-Bromo-4-[[cyclohexyl(methyl)amino]methyl]-6-methoxyphenol;hydrochloride](/img/structure/B4999236.png)
2-Bromo-4-[[cyclohexyl(methyl)amino]methyl]-6-methoxyphenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-[[cyclohexyl(methyl)amino]methyl]-6-methoxyphenol;hydrochloride is a synthetic organic compound that features a brominated phenol core with a cyclohexylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[[cyclohexyl(methyl)amino]methyl]-6-methoxyphenol;hydrochloride typically involves multiple steps:
Bromination: The starting material, 4-methoxyphenol, undergoes bromination to introduce the bromine atom at the 2-position.
Aminomethylation: The brominated intermediate is then subjected to aminomethylation using cyclohexylmethylamine under controlled conditions to introduce the cyclohexylmethylamino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and aminomethylation to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[[cyclohexyl(methyl)amino]methyl]-6-methoxyphenol;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The phenolic group can be oxidized to quinones, and the amino group can undergo reduction or oxidation depending on the conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the amino group or phenolic group.
Scientific Research Applications
2-Bromo-4-[[cyclohexyl(methyl)amino]methyl]-6-methoxyphenol;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[[cyclohexyl(methyl)amino]methyl]-6-methoxyphenol;hydrochloride involves its interaction with specific molecular targets. The brominated phenol core can interact with enzymes or receptors, while the cyclohexylmethylamino group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-[[cyclohexyl(methyl)amino]methyl]-6-chlorophenol;hydrochloride
- 2-Bromo-4-[[cyclohexyl(methyl)amino]methyl]-6-ethoxyphenol;hydrochloride
- 2-Bromo-4-[[cyclohexyl(methyl)amino]methyl]-6-hydroxyphenol;hydrochloride
Uniqueness
2-Bromo-4-[[cyclohexyl(methyl)amino]methyl]-6-methoxyphenol;hydrochloride is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
2-bromo-4-[[cyclohexyl(methyl)amino]methyl]-6-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2.ClH/c1-17(12-6-4-3-5-7-12)10-11-8-13(16)15(18)14(9-11)19-2;/h8-9,12,18H,3-7,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCZMICUMINIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C(=C1)Br)O)OC)C2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2,6-Dichlorophenoxy)butyl]morpholine;oxalic acid](/img/structure/B4999168.png)

![3'-ethyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4999182.png)
![Methyl 5-oxo-5-[4-[5-(3-phenoxypropanoylamino)pyrazol-1-yl]piperidin-1-yl]pentanoate](/img/structure/B4999195.png)

![9-[(4-FLUOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B4999218.png)
![5-[[4-[(2-Methylphenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4999242.png)

![4-butoxy-N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4999251.png)
![4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B4999254.png)
![1-(3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4999262.png)
![2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(oxan-4-ylmethyl)acetamide](/img/structure/B4999270.png)
![1-(4-Ethylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride](/img/structure/B4999277.png)
